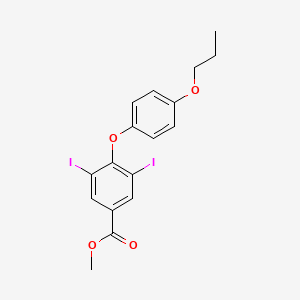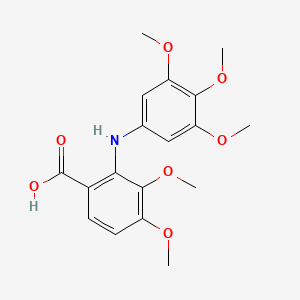![molecular formula C5H8N2O6 B12560026 N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid CAS No. 143931-37-7](/img/structure/B12560026.png)
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid is a chemical compound with the molecular formula C5H8N2O6 and a molecular weight of 192.13 g/mol This compound is characterized by the presence of an imidodicarbonic acid core with a carboxyaminoethyl substituent
Méthodes De Préparation
The synthesis of N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid involves several steps. One common method includes the reaction of imidodicarbonic acid with 2-aminoethyl carboxylate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, influencing their activity and function. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparaison Avec Des Composés Similaires
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid can be compared with other similar compounds, such as:
Imidodicarbonic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Carboxyaminoethyl compounds: These compounds have a carboxyaminoethyl group but differ in their core structures, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
143931-37-7 |
|---|---|
Formule moléculaire |
C5H8N2O6 |
Poids moléculaire |
192.13 g/mol |
Nom IUPAC |
carboxy-[2-(carboxyamino)ethyl]carbamic acid |
InChI |
InChI=1S/C5H8N2O6/c8-3(9)6-1-2-7(4(10)11)5(12)13/h6H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
JKCQZANJQXIGGJ-UHFFFAOYSA-N |
SMILES canonique |
C(CN(C(=O)O)C(=O)O)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


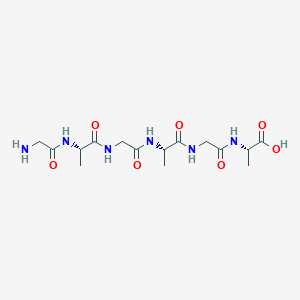
![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
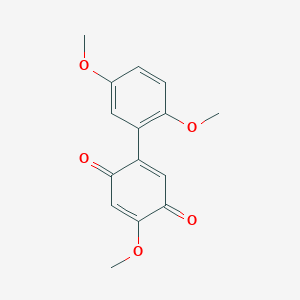


![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
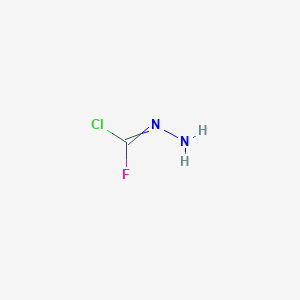
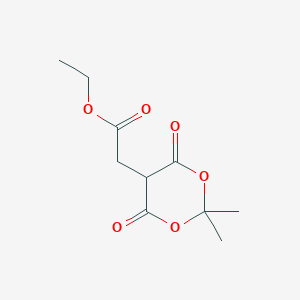

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
